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molecular formula C5H6IN3 B1523604 2-Hydrazinyl-3-iodopyridine CAS No. 54231-42-4

2-Hydrazinyl-3-iodopyridine

Cat. No. B1523604
M. Wt: 235.03 g/mol
InChI Key: WRRJCOZVATYAGG-UHFFFAOYSA-N
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Patent
US08450341B2

Procedure details

Hydrazine hydrate (12.50 mL, 256 mmol) was added dropwise to a solution of 2-fluoro-3-iodopyridine (preparation 26a, 5.72 g, 25.7 mmol) in ethanol (43 mL) and the resulting mixture was stirred at room temperature for 24 hours and then at 35° C. for a further 24 hours. The solvent was then evaporated in vacuo and water was added. The white solid that formed was filtered, washed with water and dried to yield the title compound (2.78 g, 46%) as a white solid which was used without further purification.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].F[C:5]1[C:10]([I:11])=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)C>[NH:2]([C:5]1[C:10]([I:11])=[CH:9][CH:8]=[CH:7][N:6]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5.72 g
Type
reactant
Smiles
FC1=NC=CC=C1I
Name
Quantity
43 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 35° C. for a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in vacuo and water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The white solid that formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(N)C1=NC=CC=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 2.78 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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